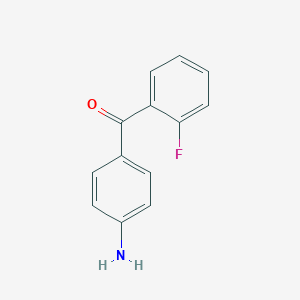
Succinamic acid, N,N-dipropyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Succinamic acid, N,N-dipropyl-, ethyl ester is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as Dipropylsuccinate ethyl ester or DPSE. It is a colorless liquid that has a fruity odor and is soluble in organic solvents. The molecular formula of DPSE is C11H21NO4, and its molecular weight is 231.29 g/mol.
Mechanism of Action
The mechanism of action of DPSE is not fully understood. However, it has been proposed that DPSE may exert its pharmacological effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that mediate inflammation, pain, and fever.
Biochemical and Physiological Effects
DPSE has been found to possess anti-inflammatory, analgesic, and antipyretic properties in animal models. It has also been reported to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in the serum and tissues of rats.
Advantages and Limitations for Lab Experiments
DPSE has several advantages as a chemical compound for laboratory experiments. It is readily available, easy to synthesize, and has a low toxicity profile. However, DPSE has some limitations, including its limited solubility in water and its instability in acidic and basic conditions.
Future Directions
There are several future directions for the research on DPSE. One potential direction is to investigate its potential as a prodrug for improving the bioavailability of poorly soluble drugs. Another direction is to explore its potential as an anti-inflammatory and analgesic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, more studies are needed to elucidate the mechanism of action of DPSE and its effects on different biochemical pathways.
Synthesis Methods
DPSE can be synthesized through the esterification reaction between succinic acid and 2-propanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out at a temperature range of 80-100°C for several hours until the desired product is obtained. The purity of DPSE can be enhanced through distillation or recrystallization.
Scientific Research Applications
DPSE has been extensively studied for its potential applications in various fields such as pharmaceuticals, cosmetics, and organic synthesis. In pharmaceuticals, DPSE has been found to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use as a prodrug for improving the bioavailability of poorly soluble drugs.
In cosmetics, DPSE has been used as an emollient and moisturizing agent due to its ability to enhance skin hydration. It has also been found to possess antioxidant properties that can protect the skin from oxidative stress.
In organic synthesis, DPSE has been used as a building block for the synthesis of various compounds such as β-lactams and α-amino acids.
properties
CAS RN |
10143-31-4 |
|---|---|
Product Name |
Succinamic acid, N,N-dipropyl-, ethyl ester |
Molecular Formula |
C12H23NO3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
ethyl 4-(dipropylamino)-4-oxobutanoate |
InChI |
InChI=1S/C12H23NO3/c1-4-9-13(10-5-2)11(14)7-8-12(15)16-6-3/h4-10H2,1-3H3 |
InChI Key |
RKOVACICPIRRED-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)CCC(=O)OCC |
Canonical SMILES |
CCCN(CCC)C(=O)CCC(=O)OCC |
Other CAS RN |
10143-31-4 |
synonyms |
N,N-Dipropylsuccinamidic acid ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



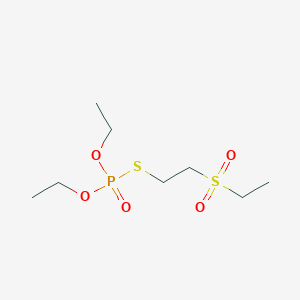
![Spiro[5.5]undecan-3-one](/img/structure/B156462.png)
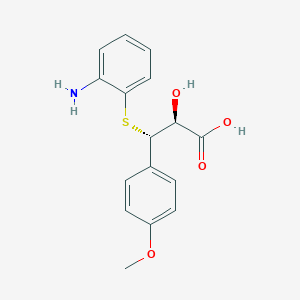

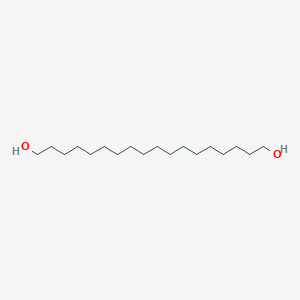
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B156472.png)



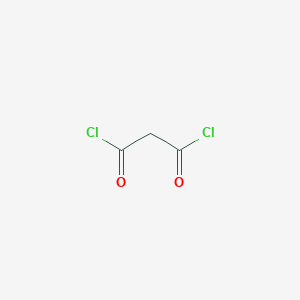
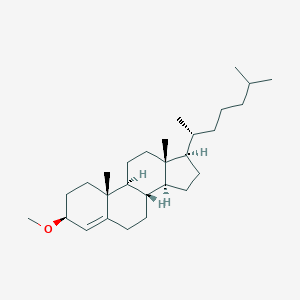
![2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B156485.png)
